molecular formula C8H9BrO B009089 (S)-1-(4-Bromophenyl)ethanol CAS No. 100760-04-1

(S)-1-(4-Bromophenyl)ethanol

Cat. No. B009089
Key on ui cas rn: 100760-04-1
M. Wt: 201.06 g/mol
InChI Key: XTDTYSBVMBQIBT-LURJTMIESA-N
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Patent
US08202873B2

Procedure details

Dissolve 1-(4-bromo-phenyl)-ethanol (0.79 mL, 6.62 mmol) in dry N,N-dimethylformamide (7 mL) at ambient temperature under nitrogen atmosphere. Add sodium hydride (60% dispersion in oil, 397 mg, 9.93 mmol), stir the reaction for 30 min., then add methyl iodide (0.50 mL, 7.94 mmol) and stir the reaction for a further 23 hr. under nitrogen. Quench with water (30 mL), extract with DCM (3×30 mL), pass through an IST Phase Separator Frit® and concentrate. Purify using silica gel chromatography, eluting with 0:100 to 20:80 ethyl acetate: isohexane to give 1-bromo-4-(1-methoxy-ethyl)-benzene as a clear oil (1.39 g, 98%). 1H-NMR (400 MHz, CDCl3) δ 7.47 (d, 2H), 7.20 (d, 2H), 4.25 (q, 1H), 3.21 (s, 3H), 1.40 (d, 3H).
Quantity
0.79 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
397 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([OH:10])[CH3:9])=[CH:4][CH:3]=1.[H-].[Na+].[CH3:13]I>CN(C)C=O>[CH3:2][CH2:3][CH2:4][CH:5]([CH3:8])[CH3:6].[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([O:10][CH3:13])[CH3:9])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.79 mL
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C)O
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
397 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction for 30 min.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction for a further 23 hr
Duration
23 h
CUSTOM
Type
CUSTOM
Details
Quench with water (30 mL)
EXTRACTION
Type
EXTRACTION
Details
extract with DCM (3×30 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify
WASH
Type
WASH
Details
eluting with 0:100 to 20:80 ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CCCC(C)C
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.39 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 195.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08202873B2

Procedure details

Dissolve 1-(4-bromo-phenyl)-ethanol (0.79 mL, 6.62 mmol) in dry N,N-dimethylformamide (7 mL) at ambient temperature under nitrogen atmosphere. Add sodium hydride (60% dispersion in oil, 397 mg, 9.93 mmol), stir the reaction for 30 min., then add methyl iodide (0.50 mL, 7.94 mmol) and stir the reaction for a further 23 hr. under nitrogen. Quench with water (30 mL), extract with DCM (3×30 mL), pass through an IST Phase Separator Frit® and concentrate. Purify using silica gel chromatography, eluting with 0:100 to 20:80 ethyl acetate: isohexane to give 1-bromo-4-(1-methoxy-ethyl)-benzene as a clear oil (1.39 g, 98%). 1H-NMR (400 MHz, CDCl3) δ 7.47 (d, 2H), 7.20 (d, 2H), 4.25 (q, 1H), 3.21 (s, 3H), 1.40 (d, 3H).
Quantity
0.79 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
397 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([OH:10])[CH3:9])=[CH:4][CH:3]=1.[H-].[Na+].[CH3:13]I>CN(C)C=O>[CH3:2][CH2:3][CH2:4][CH:5]([CH3:8])[CH3:6].[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([O:10][CH3:13])[CH3:9])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.79 mL
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C)O
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
397 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction for 30 min.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction for a further 23 hr
Duration
23 h
CUSTOM
Type
CUSTOM
Details
Quench with water (30 mL)
EXTRACTION
Type
EXTRACTION
Details
extract with DCM (3×30 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify
WASH
Type
WASH
Details
eluting with 0:100 to 20:80 ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CCCC(C)C
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.39 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 195.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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